
3-Bromopropyl 2-(acetyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromopropyl 2-(acetyloxy)benzoate is an organic compound that belongs to the class of esters It is derived from benzoic acid and contains a bromopropyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopropyl 2-(acetyloxy)benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 3-bromopropanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Salicylic acid+3-BromopropanolH2SO43-Bromopropyl 2-(acetyloxy)benzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromopropyl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acids or bases to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), while basic hydrolysis can be achieved with sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include amides, ethers, or thioethers.
Hydrolysis: The primary products are 2-hydroxybenzoic acid and 3-bromopropanol.
Oxidation: Products may include carboxylic acids, aldehydes, or ketones, depending on the extent of oxidation.
Applications De Recherche Scientifique
3-Bromopropyl 2-(acetyloxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of prodrugs and drug delivery systems.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromopropyl 2-(acetyloxy)benzoate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the benzene ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropropyl 2-(acetyloxy)benzoate: Similar structure but with a chlorine atom instead of bromine.
3-Iodopropyl 2-(acetyloxy)benzoate: Similar structure but with an iodine atom instead of bromine.
2-(Acetyloxy)benzoic acid: Lacks the bromopropyl group but retains the ester functionality.
Uniqueness
3-Bromopropyl 2-(acetyloxy)benzoate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. The bromine atom’s size and electronegativity make it a better leaving group compared to chlorine, leading to more efficient reactions. Additionally, the compound’s ester functionality allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
204632-98-4 |
|---|---|
Formule moléculaire |
C12H13BrO4 |
Poids moléculaire |
301.13 g/mol |
Nom IUPAC |
3-bromopropyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C12H13BrO4/c1-9(14)17-11-6-3-2-5-10(11)12(15)16-8-4-7-13/h2-3,5-6H,4,7-8H2,1H3 |
Clé InChI |
DFBXNPRZYSGLHD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C(=O)OCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


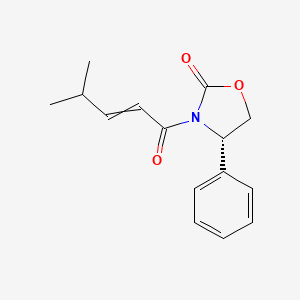
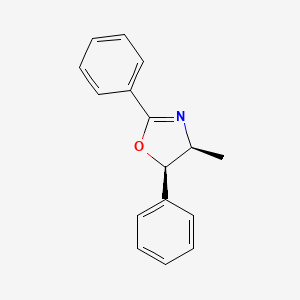
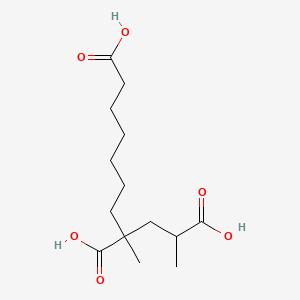
![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)
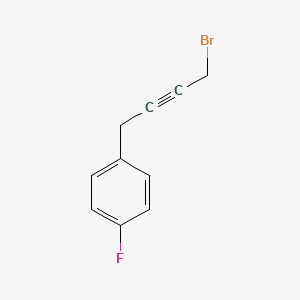


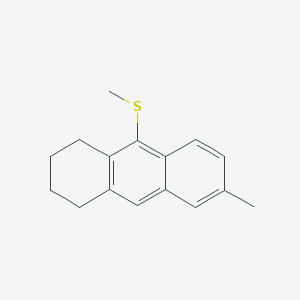

![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
methanone](/img/structure/B14264271.png)
silane](/img/structure/B14264288.png)
![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)
